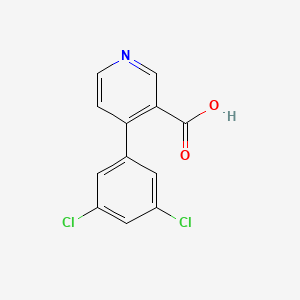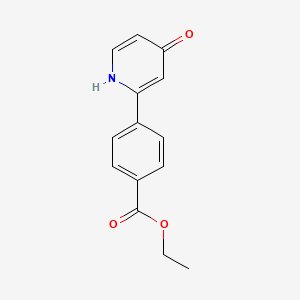
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid is a chemical compound with significant potential in various scientific research fields. It is known for its unique structure, which includes an amino group, a fluoro-substituted phenyl ring, and a methoxycarbonyl group attached to a picolinic acid core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, temperature control, and purification techniques are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The fluoro-substituted phenyl ring can be reduced under specific conditions.
Substitution: The methoxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-3,5,6-trichloropicolinic acid: Known for its herbicidal activity.
6-Indazolyl-2-picolinic acid: Exhibits herbicidal properties and promotes ethylene release in plants.
Picolinic acid: A natural compound with broad-spectrum antiviral abilities.
Uniqueness
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its fluoro-substituted phenyl ring and methoxycarbonyl group make it a versatile compound for various applications in research and industry.
Propiedades
IUPAC Name |
6-amino-3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)9-3-2-7(6-10(9)15)8-4-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXCMVQSYROOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%](/img/structure/B6415303.png)
![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415307.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415310.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415314.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-4-hydroxypyridine](/img/structure/B6415317.png)



![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid](/img/structure/B6415355.png)




